6-hydroxy-5-[(2,2,6,6-tetramethylpiperidin-4-yl)iminomethyl]-1H-pyrimidine-2,4-dione
Description
6-hydroxy-5-[(2,2,6,6-tetramethylpiperidin-4-yl)iminomethyl]-1H-pyrimidine-2,4-dione is a complex organic compound with significant applications in various fields, including chemistry, biology, and medicine. This compound is known for its unique structural properties and reactivity, making it a valuable subject of study in scientific research.
Properties
IUPAC Name |
6-hydroxy-5-[(2,2,6,6-tetramethylpiperidin-4-yl)iminomethyl]-1H-pyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N4O3/c1-13(2)5-8(6-14(3,4)18-13)15-7-9-10(19)16-12(21)17-11(9)20/h7-8,18H,5-6H2,1-4H3,(H3,16,17,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFIQFQHGMKYCSN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CC(N1)(C)C)N=CC2=C(NC(=O)NC2=O)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-hydroxy-5-[(2,2,6,6-tetramethylpiperidin-4-yl)iminomethyl]-1H-pyrimidine-2,4-dione typically involves multiple steps. One common method starts with the preparation of 2,2,6,6-tetramethylpiperidine, which is then reacted with appropriate reagents to form the desired compound. The reaction conditions often include controlled temperatures and the use of catalysts to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for efficiency, with careful monitoring of reaction parameters to maintain consistency and quality. Industrial methods may also incorporate purification steps such as crystallization or distillation to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
6-hydroxy-5-[(2,2,6,6-tetramethylpiperidin-4-yl)iminomethyl]-1H-pyrimidine-2,4-dione undergoes various chemical reactions, including:
Substitution: Substitution reactions involve replacing one functional group with another, often using halogenating agents or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents for substitution reactions. The conditions typically involve specific temperatures, solvents, and catalysts to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce various reduced forms of the compound .
Scientific Research Applications
6-hydroxy-5-[(2,2,6,6-tetramethylpiperidin-4-yl)iminomethyl]-1H-pyrimidine-2,4-dione has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of 6-hydroxy-5-[(2,2,6,6-tetramethylpiperidin-4-yl)iminomethyl]-1H-pyrimidine-2,4-dione involves its interaction with molecular targets and pathways. For instance, it can scavenge reactive oxygen species (ROS) and inhibit oxidative damage in biological systems . The compound may also modulate signaling pathways, such as the SIRT6-HIF-1α pathway, to exert its effects .
Comparison with Similar Compounds
Similar Compounds
4-hydroxy-2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO): Known for its antioxidant properties and used in similar applications.
2,2,6,6-tetramethylpiperidine: A precursor in the synthesis of various derivatives, including the target compound.
Uniqueness
6-hydroxy-5-[(2,2,6,6-tetramethylpiperidin-4-yl)iminomethyl]-1H-pyrimidine-2,4-dione stands out due to its unique structural features, which confer specific reactivity and stability. Its ability to undergo diverse chemical reactions and its potential therapeutic applications make it a compound of significant interest in scientific research .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
